(-)-p-Mentha-1,5-diene

Vue d'ensemble

Description

(-)-p-Mentha-1,5-diene: is a naturally occurring monoterpene hydrocarbon found in various essential oils, including those of citrus fruits and certain herbs. It is known for its distinct aroma and is used in the fragrance and flavor industries. This compound is also of interest in scientific research due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (-)-p-Mentha-1,5-diene typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of essential oils from natural sources such as citrus peels. The extracted oils are then subjected to distillation and purification processes to isolate the desired compound.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

(R)-α-Phellandrene participates in [4+2] cycloaddition reactions, leveraging its conjugated diene structure. A notable example is its reaction with 2-naphthyl acetylenecarboxylate to form a chiral diene ligand. This product facilitates rhodium-catalyzed asymmetric addition reactions, enabling enantioselective synthesis of complex molecules .

Key Reaction Pathway:

Oxidation and Hydroperoxide Formation

Controlled oxidation of (R)-α-phellandrene yields hydroperoxide derivatives. For instance, it synthesizes (1S,5R)-5-(1-methylethyl)-2-methylidene-3-cyclohexen-1-yl hydroperoxide, which reduces to trans-yabunikkeol .

Oxidation Mechanism:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | (R)-α-Phellandrene → Hydroperoxide | Oxidizing agents (e.g., O₂, catalysts) |

| 2 | Hydroperoxide → trans-Yabunikkeol | Reduction (e.g., Na₂SO₃, H₂O) |

Epoxide Ring-Opening Reactions

While not directly reported for (R)-α-phellandrene, analogous p-mentha derivatives (e.g., limonene oxide) undergo stereoselective epoxide ring-opening with amines in the presence of Lewis acids . This suggests potential reactivity pathways for α-phellandrene-derived epoxides.

Example from Limonene Oxide :

Applications De Recherche Scientifique

Chemical Properties and Structure

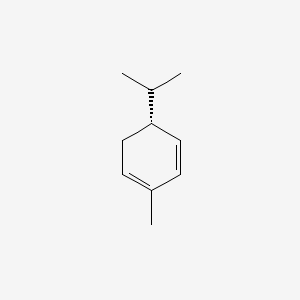

(-)-p-Mentha-1,5-diene has the molecular formula CH and features a unique structure characterized by a cyclohexadiene core. Its stereochemistry is crucial for its reactivity and applications in synthetic chemistry.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile building block due to its reactive double bonds.

Case Study: Retro-Benzilic Acid Rearrangement

A study conducted by Hatsui et al. demonstrated that low-temperature irradiation of methyl 2,4-dioxopentanoate with this compound resulted in retro-benzilic acid rearrangement products. This reaction produced reproducible yields of cycloadducts, showcasing the compound's utility in photochemical reactions .

Table 1: Product Distribution from Retro-Benzilic Acid Rearrangement

| Reaction Component | Product Type | Yield (%) |

|---|---|---|

| Methyl 2,4-Dioxopentanoate | [2+2] Cycloadducts | Low |

| Methyl 2,4-Dioxopentanoate | [4+2] Cycloadducts | Low |

| Methyl 2,4-Dioxopentanoate + this compound | Retro-Benzilic Acid Rearrangement | Reproducible |

Flavoring Agents

Due to its pleasant aroma and flavor profile, this compound is used as a flavoring agent in food products. It contributes to the sensory characteristics of various edible items.

Safety and Regulatory Status

The compound has been reviewed for genotoxicity by the Flavor and Extract Manufacturers Association (FEMA). While previous studies yielded mixed results regarding its safety, recent evaluations concluded that (-)-p-Mentha-1,8-dien-7-al (a related compound) does not exhibit significant genotoxic potential in vivo . This safety assessment supports its continued use in food flavoring applications.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its biological activity.

Antimicrobial Properties

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties. These findings open avenues for further research into its use as a natural preservative or therapeutic agent against microbial infections.

Industrial Applications

The compound is also utilized in the production of fragrances and perfumes owing to its distinctive scent profile. Its incorporation into formulations can enhance aromatic complexity.

Mécanisme D'action

The mechanism of action of (-)-p-Mentha-1,5-diene involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through modulation of signaling pathways related to inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of certain enzymes and modulation of receptor activity.

Comparaison Avec Des Composés Similaires

Limonene: Another monoterpene with a similar structure but different functional groups.

Menthol: An oxygenated derivative of (-)-p-Mentha-1,5-diene with distinct cooling properties.

Carvone: A monoterpene ketone with a similar carbon skeleton but different functional groups.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions. Its distinct aroma and potential biological activities also set it apart from other similar compounds.

Activité Biologique

(-)-p-Mentha-1,5-diene, also known as p-mentha-1,5-diene, is a monoterpene that has garnered attention for its diverse biological activities. This compound is primarily found in various essential oils and has been studied for its potential therapeutic applications, including antimicrobial, antioxidant, and anti-inflammatory properties. This article reviews the current literature on the biological activity of this compound, highlighting key research findings and case studies.

- Molecular Formula : C10H16

- Molecular Weight : 136.24 g/mol

- CAS Number : 5989-27-5

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the essential oils containing this compound reported effective inhibition of bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These findings suggest that this compound could be a valuable component in developing natural antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. One study reported an IC50 value of 775.3 µg/mL in the ABTS assay, indicating moderate antioxidant activity. Additionally, it showed strong anticholinesterase activity with an IC50 value of 52.98 µg/mL, which is significant for potential therapeutic applications in neurodegenerative diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| ABTS | 775.3 |

| Anticholinesterase | 52.98 |

These results underscore the potential of this compound as a natural antioxidant.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests that this compound may modulate inflammatory responses and could be beneficial in treating inflammatory diseases.

Study on Essential Oils

A comprehensive analysis conducted on essential oils from various plants revealed that those containing high concentrations of this compound exhibited superior antimicrobial and antioxidant activities compared to oils with lower concentrations. This study emphasizes the importance of concentration and synergy among compounds in essential oils.

Clinical Implications

In a clinical context, herbal formulations containing this compound have been proposed for use in managing conditions like respiratory infections due to their antimicrobial properties. The safety profile assessed through various toxicity studies indicates that while it may cause skin irritation upon contact, its overall toxicity is relatively low compared to synthetic alternatives.

Safety and Toxicological Profile

Safety data indicate that this compound can cause skin irritation and may be harmful if ingested in large quantities. The acute toxicity estimate for oral exposure is greater than 2,000 mg/kg in rats, suggesting a low acute toxicity profile under controlled conditions.

Propriétés

IUPAC Name |

(5R)-2-methyl-5-propan-2-ylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLDWXZKYODSOB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047053 | |

| Record name | (R)-alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5000 mg/L @ 25 °C (exp) | |

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4221-98-1 | |

| Record name | (-)-α-Phellandrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phellandrene l-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-5-isopropyl-2-methylcyclohexa-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHELLANDRENE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56UV8X65K0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.